molecular formula C10H10N4O2 B7762365 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B7762365
M. Wt: 218.21 g/mol
InChI Key: OIJHPNZHNVHLOP-UHFFFAOYSA-N
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Description

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves the copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines . This method uses Cu(OTf)2 as a transition-metal catalyst and exhibits excellent catalytic efficiency, high functional group compatibility, and broad substrate scope .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Mechanism of Action

The mechanism by which 6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of pyrimidine and pyridine rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo oxidative cyclization and form complex fused heterocycles sets it apart from other similar compounds .

Properties

IUPAC Name

6-amino-1-(pyridin-2-ylmethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8-5-9(15)13-10(16)14(8)6-7-3-1-2-4-12-7/h1-5H,6,11H2,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJHPNZHNVHLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C(=CC(=O)NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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